molecular formula C23H16ClN3O B6509086 1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-05-9

1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509086
CAS RN: 901264-05-9
M. Wt: 385.8 g/mol
InChI Key: HQHOJXXFYNLHIN-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of quinoline derivatives typically consists of a chlorophenyl ring, phenyl ring, and the quinoxaline ring . The bond distances and bond angles are usually in good agreement with the standard values .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives depend on their specific structure. For instance, some quinoline derivatives crystallize in the orthorhombic crystal system . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . These compounds also demonstrated significant inhibition effects against Plasmodium berghei .

Anti-cancer Properties

Quinazoline derivatives, which are part of the structure of the compound , have been found to exhibit anti-cancer properties . This makes them a potential area of study for the development of new cancer therapies.

Anti-inflammatory Properties

Quinazoline derivatives have also been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory diseases.

Anti-bacterial Properties

The anti-bacterial properties of quinazoline derivatives indicate that the compound could potentially be used in the development of new antibiotics.

Analgesic Properties

Quinazoline derivatives have been found to exhibit analgesic (pain-relieving) properties . This suggests potential applications in pain management.

Anti-viral Properties

The anti-viral properties of quinazoline derivatives suggest that the compound could potentially be used in the treatment of viral infections.

Future Directions

Quinoline derivatives have shown promise in the discovery of novel anticancer agents . They display diverse biological activities such as antimicrobial, anticonvulsant, analgesic activities, anti-inflammatory, antiobese, antiviral, and kinase inhibition . Therefore, the future research directions could involve further exploration of the biological activities of “1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and its potential applications in medicine.

properties

IUPAC Name

1-(3-chlorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O/c1-28-18-10-11-21-19(13-18)23-20(14-25-21)22(15-6-3-2-4-7-15)26-27(23)17-9-5-8-16(24)12-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHOJXXFYNLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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